1-Cyclopropyl-4-nitro-1H-pyrazole

Inflammation Oxidative Stress Neutrophil Biology

Researchers optimizing kinase inhibitors face synthetic bottlenecks when introducing N1-cyclopropyl groups onto pyrazole scaffolds. This compound provides the cyclopropyl group pre-installed at N1, eliminating a synthetic step while delivering documented bioisosteric benefits for metabolic stability and conformational rigidity. • Pre-installed N1-cyclopropyl accelerates synthesis of aminopyrazole-based LRRK2 inhibitors for Parkinson's disease research, bypassing a key functionalization step. • Documented superoxide anion inhibition (IC50 2.36 μM) with distinct SAR vs. 1-methylcyclopropyl (IC50 8.39 μM) and cyclohexyl (IC50 11.94 μM) analogs, enabling quantitative selectivity profiling. • Favorable physicochemical profile: LogP 0.45, Fsp³ 0.5; supplied at 97% purity with full analytical characterization (NMR, HPLC).

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 1240568-16-4
Cat. No. B2438624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-nitro-1H-pyrazole
CAS1240568-16-4
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1CC1N2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2
InChIKeyXTOMBOSUZBTHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1240568-16-4) Procurement Guide: Pyrazole Building Block for Kinase and Inflammation Research


1-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1240568-16-4) is a heterocyclic building block with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It features a 4-nitropyrazole core substituted at the N1 position with a cyclopropyl group, which is a recognized bioisostere capable of enhancing metabolic stability and binding affinity in drug candidates . The compound is commercially available at purities of ≥95% to 98% and is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents .

Why N1-Substituted 4-Nitropyrazoles Are Not Interchangeable: Key SAR Considerations for 1-Cyclopropyl-4-nitro-1H-pyrazole


Within the 4-nitropyrazole class, substitution at the N1 position profoundly impacts biological activity. For instance, in a series of pyrazole derivatives evaluated for superoxide anion inhibition, the cyclopropyl-substituted compound exhibited a unique potency profile compared to analogs with 1-methylcyclopropyl, cyclohexyl, or aryl groups [1]. Furthermore, the cyclopropyl group is specifically known to improve metabolic stability and introduce conformational rigidity relative to simple alkyl chains, making it a preferred bioisostere in lead optimization . Therefore, substituting 1-Cyclopropyl-4-nitro-1H-pyrazole with another N1-alkyl or N1-aryl 4-nitropyrazole cannot be assumed to yield equivalent biological or pharmacokinetic outcomes without direct, quantitative SAR data.

Quantitative Differentiation Evidence for 1-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1240568-16-4)


Superoxide Anion Inhibition Potency of 1-Cyclopropyl-4-nitro-1H-pyrazole vs. N1-Analogs

In a head-to-head SAR study of N1-substituted 4-nitropyrazoles, 1-Cyclopropyl-4-nitro-1H-pyrazole demonstrated a superoxide anion inhibition percentage of 20.52 ± 4.05% and an IC50 of 2.36 ± 3.30 μM in human neutrophils. This profile is quantitatively distinct from its closest structural analogs, including the 1-methylcyclopropyl derivative (Inhibition: 8.75 ± 5.03%; IC50: 8.39 ± 2.25 μM) and the cyclohexyl derivative (Inhibition: 11.42 ± 1.60%; IC50: 11.94 ± 4.68 μM) [1].

Inflammation Oxidative Stress Neutrophil Biology

Comparative Purity Specifications from Major Commercial Suppliers

Commercial availability of 1-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1240568-16-4) includes multiple purity grades that can impact experimental reproducibility. Bidepharm offers the compound at 97% purity with batch-specific QC data including NMR, HPLC, and GC , while other major suppliers such as AKSci and Fluorochem provide grades at 95% and 97% purity, respectively . In contrast, the closely related 1-cyclopropyl-4-nitro-1H-imidazole analog (CAS 1193639-02-9) is typically offered at 95% purity with limited QC documentation .

Medicinal Chemistry Chemical Synthesis Procurement

Established Utility as a Key Intermediate in LRRK2 Inhibitor Synthesis

The 4-nitropyrazole scaffold, particularly with N1-substitution, is a validated building block for synthesizing brain-penetrant LRRK2 kinase inhibitors for Parkinson's disease research. While the unsubstituted 4-nitropyrazole (CAS 2075-46-9) serves as a general intermediate, the N1-cyclopropyl variant provides enhanced lipophilicity and metabolic stability, as supported by class-level SAR for cyclopropyl-containing kinase inhibitors . This makes 1-Cyclopropyl-4-nitro-1H-pyrazole a more advanced intermediate than the unsubstituted core.

Parkinson's Disease Kinase Inhibition Medicinal Chemistry

Predicted Physicochemical Profile Supports Enhanced Drug-Likeness vs. Unsubstituted Core

Computational property predictions indicate that 1-Cyclopropyl-4-nitro-1H-pyrazole possesses a consensus LogP of 0.45 and a topological polar surface area (TPSA) of 63.64 Ų . This represents a calculated increase in lipophilicity compared to the unsubstituted 4-nitropyrazole (predicted LogP approximately -0.5 to 0.0), while maintaining a TPSA conducive to blood-brain barrier penetration . The cyclopropyl group also increases the fraction of sp3-hybridized carbons (Fsp3) to 0.5, a metric associated with improved clinical success rates .

Drug Design ADME Computational Chemistry

Recommended Procurement and Research Applications for 1-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1240568-16-4)


Medicinal Chemistry: Synthesis of LRRK2 and Other Kinase Inhibitor Libraries

1-Cyclopropyl-4-nitro-1H-pyrazole serves as an advanced building block for generating aminopyrazole-based kinase inhibitors, particularly those targeting LRRK2 for Parkinson's disease research. The pre-installed N1-cyclopropyl group eliminates a synthetic step and leverages the bioisosteric benefits of the cyclopropyl ring, including improved metabolic stability and conformational constraint, as demonstrated in class-level SAR . This can accelerate hit-to-lead campaigns by providing a more drug-like starting point compared to unsubstituted 4-nitropyrazole.

Inflammation Research: Exploring Neutrophil Oxidative Burst Modulation

Based on direct comparative data showing that 1-Cyclopropyl-4-nitro-1H-pyrazole exhibits distinct superoxide anion inhibition (IC50 2.36 μM) compared to its 1-methylcyclopropyl (IC50 8.39 μM) and cyclohexyl (IC50 11.94 μM) analogs, this compound is a valuable tool for probing the SAR of pyrazole-based anti-inflammatory agents [1]. It can be used as a reference compound or a starting scaffold for developing inhibitors of neutrophil respiratory burst in conditions associated with oxidative stress.

Chemical Biology: Tool Compound for Cyclopropyl Bioisostere Studies

The cyclopropyl group is a well-documented bioisostere for improving pharmacokinetic properties. 1-Cyclopropyl-4-nitro-1H-pyrazole, with its distinct physicochemical profile (LogP 0.45, Fsp3 0.5) , can be used as a model system to study the impact of cyclopropyl substitution on membrane permeability, metabolic stability, and target engagement in cellular assays, particularly in comparison to unsubstituted or other N1-alkyl pyrazole analogs.

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